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molecular formula C9H12O3 B8317226 (2-Methyl-furan-3-yl)-acetic acid ethyl ester

(2-Methyl-furan-3-yl)-acetic acid ethyl ester

Cat. No. B8317226
M. Wt: 168.19 g/mol
InChI Key: YLXRQEKXJZWDCO-UHFFFAOYSA-N
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Patent
US07528157B2

Procedure details

A solution of (2-methyl-furan-3-yl)-acetic acid ethyl ester (11.8 g, 70.2 mmoles) in tetrahydrofuran (50 ml) was added to a stirred suspension of lithium aluminium hydride (2.66 g, 70.2 mmoles) under a nitrogen atmosphere and with cooling to 0° C. When the addition was complete the mixture was stirred at room temperature for 3 hours, then quenched by the addition of excess acetone. After acidifying with 10% aqueous hydrochloric acid the mixture was extracted three times with diethyl ether. The combined extracts were dried and evaporated to afford crude 2-(2-methyl-furan-3-yl)-ethanol as a yellow oil.
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
2.66 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]1[CH:10]=[CH:9][O:8][C:7]=1[CH3:11])C.[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCCC1>[CH3:11][C:7]1[O:8][CH:9]=[CH:10][C:6]=1[CH2:5][CH2:4][OH:3] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)OC(CC1=C(OC=C1)C)=O
Name
Quantity
2.66 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
When the addition
CUSTOM
Type
CUSTOM
Details
quenched by the addition of excess acetone
EXTRACTION
Type
EXTRACTION
Details
was extracted three times with diethyl ether
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1OC=CC1CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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